Phenoxybenzamine-d5hydrochloride

LC-MS/MS GC-MS Bioanalysis

Phenoxybenzamine-d5 hydrochloride is the definitive pentadeuterated (≥98% atom D) internal standard for LC-MS/MS quantification of phenoxybenzamine in biological matrices. Its +5 Da mass shift provides a distinct MS channel that fully corrects for matrix effects, extraction efficiency, and ionization suppression—unlike unlabeled phenoxybenzamine HCl, which is chemically identical to the analyte and introduces signal interference. This stable isotope-labeled standard enables accurate, precise quantification compliant with bioanalytical method guidelines. Exclusively for research use.

Molecular Formula C18H23Cl2NO
Molecular Weight 345.3 g/mol
Cat. No. B589000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxybenzamine-d5hydrochloride
SynonymsN-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride;  N-2-Phenoxyisopropyl-N-benzyl-β-chloroethylamine-d5 Hydrochloride;  Dibenzyline-d5 Chloride;  Dibenzyline-d5 Hydrochloride;  Dibenzyran-d5;  NSC 37448-d5; 
Molecular FormulaC18H23Cl2NO
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
InChIInChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D;
InChIKeyVBCPVIWPDJVHAN-PEEBBJRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxybenzamine-d5 Hydrochloride: What Is It and What Is Its Core Analytical Purpose


Phenoxybenzamine-d5 hydrochloride (CAS 1329838-45-0) is the pentadeuterated isotopologue of phenoxybenzamine hydrochloride, a nonselective, irreversible α-adrenoceptor antagonist [1]. It belongs to the class of stable isotope-labeled internal standards, specifically designed for quantitative bioanalysis. The deuterium labeling is confined to the phenoxy ring, yielding a nominal mass increase of +5 Da (unlabeled parent molecular weight: 340.29 g/mol; labeled: 345.32 g/mol) . It is commercially available as a solid with a specified isotopic purity of ≥98% atom D . This compound is exclusively intended for research use as an internal standard in mass spectrometry-based assays and is not for diagnostic or therapeutic use [2].

Phenoxybenzamine-d5 Hydrochloride: The Analytical Cost of Using an Unlabeled Analog


Direct substitution of the labeled compound with unlabeled phenoxybenzamine hydrochloride (or other non-isotopic analogs) in quantitative LC-MS/MS or GC-MS workflows introduces uncontrolled variability and undermines analytical validity. Unlabeled internal standards fail to correct for matrix effects, extraction efficiency, and ionization suppression that differentially affect the analyte and internal standard [1]. Furthermore, the unlabeled parent compound is itself an α-adrenergic receptor antagonist and is chemically identical to the analyte being quantified, leading to signal interference and inaccurate calibration . The USP monograph for phenoxybenzamine hydrochloride explicitly notes the presence of multiple impurities and degradation products (e.g., phenoxybenzamine hydroxide and nitrile) that can co-elute and confound analysis when using a non-distinct internal standard [2]. The deuterated analog provides a distinct MS channel, enabling accurate, precise, and reproducible quantification across complex biological matrices .

Phenoxybenzamine-d5 Hydrochloride: Comparative Performance Benchmarks for Procurement Decisions


Mass Spectrometric Differentiation: +5 Da Shift Enables Unambiguous Analyte Resolution

The incorporation of five deuterium atoms on the phenoxy ring of phenoxybenzamine-d5 hydrochloride results in a nominal mass increase of 5 Da compared to the unlabeled parent compound (340.29 g/mol for unlabeled phenoxybenzamine HCl vs. 345.32 g/mol for phenoxybenzamine-d5 HCl) . This mass shift ensures that the internal standard's MS/MS transition is fully resolved from that of the analyte, eliminating cross-talk and enabling accurate peak integration . The specified isotopic purity of ≥98% atom D minimizes the contribution of unlabeled or partially labeled species, which could otherwise introduce systematic bias in the calibration curve .

LC-MS/MS GC-MS Bioanalysis

Isotopic Purity: ≥98% Atom D Specification Minimizes Quantitation Bias

Commercial suppliers specify the isotopic purity of phenoxybenzamine-d5 hydrochloride as ≥98% atom D, a critical quality attribute for reliable internal standard performance . A lower isotopic purity, for example, in a hypothetical comparator labeled compound with only 95% atom D, would contain a higher proportion of unlabeled or partially labeled molecules. This would increase the background signal at the analyte's m/z channel, causing a positive bias in the calculated analyte concentration, particularly at low quantification limits [1].

Isotopic Purity Quality Control Quantitation

Solubility Profile: Documented Solubility Data Facilitates Stock Solution Preparation

Vendor-provided solubility data for phenoxybenzamine-d5 hydrochloride indicates maximum solubility of 30 mg/mL in DMF, 25 mg/mL in DMSO, and 25 mg/mL in ethanol . In contrast, solubility in aqueous systems is limited, with a DMF:PBS (pH 7.2, 1:1) mixture yielding only 0.3 mg/mL [1]. For the unlabeled parent compound, solubility is reported as slightly soluble in water, soluble in alcohol, and soluble in propylene glycol, lacking the precise, quantified values provided for the deuterated form . This quantitative solubility information is essential for developing robust sample preparation protocols and avoiding precipitation during analysis.

Solubility Sample Preparation Method Development

Long-Term Stability: Specified Storage Stability of ≥4 Years Supports Supply Chain Planning

The manufacturer specifies a storage temperature of -20°C and a product stability of ≥4 years for phenoxybenzamine-d5 hydrochloride . This documented stability period is critical for laboratory procurement and inventory management. While unlabeled phenoxybenzamine hydrochloride also requires cold storage, a comparable, explicit long-term stability claim is not typically provided in standard product literature . Furthermore, the USP monograph update for phenoxybenzamine hydrochloride highlights the compound's susceptibility to rapid degradation in neutral or basic aqueous solutions, forming impurities such as phenoxybenzamine hydroxide and nitrile [1]. This underscores the importance of the deuterated standard's defined, long-term solid-state stability for reliable long-term use.

Stability Storage Procurement

Phenoxybenzamine-d5 Hydrochloride: Optimal Research and Industrial Application Scenarios


Quantitative Bioanalysis of Phenoxybenzamine in Pharmacokinetic Studies

Phenoxybenzamine-d5 hydrochloride is the definitive internal standard for LC-MS/MS or GC-MS quantification of phenoxybenzamine in biological matrices (plasma, urine, tissue homogenates). Its +5 Da mass shift and ≥98% atom D isotopic purity ensure accurate compensation for matrix effects and extraction variability, meeting the validation requirements of bioanalytical method guidelines. This application is directly supported by the product's stated intended use and its documented solubility and stability profiles .

Metabolite Identification and Impurity Profiling

In studies aimed at identifying and quantifying metabolites or impurities of phenoxybenzamine, the deuterated analog serves as a critical reference point. Given the documented degradation pathways of phenoxybenzamine (e.g., to phenoxybenzamine hydroxide and nitrile) [1], the use of a stable, labeled internal standard allows for reliable tracking of the parent drug in forced degradation and metabolism studies without interference from these chemically distinct species.

Quality Control and Compendial Method Modernization

As USP and BP monographs for phenoxybenzamine hydrochloride are modernized to include specific impurity procedures [2], the demand for high-purity, stable isotope-labeled internal standards will increase. Phenoxybenzamine-d5 hydrochloride, with its defined purity and stability , is ideally suited for use as a system suitability standard or internal calibrant in the development and validation of updated HPLC and LC-MS compendial methods for phenoxybenzamine drug substance and drug product analysis.

Pharmacological Research Requiring Precise Quantification

In pharmacological studies investigating the in vivo or in vitro effects of phenoxybenzamine (e.g., on blood pressure in pithed rats [3]), accurate measurement of drug exposure is essential for establishing PK/PD relationships. Phenoxybenzamine-d5 hydrochloride enables the precise quantification required for these correlations, minimizing analytical variability and strengthening the robustness of the study conclusions.

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